molecular formula C12H18N2O2 B13000071 Methyl 6-(tert-butylamino)-5-methylnicotinate

Methyl 6-(tert-butylamino)-5-methylnicotinate

Cat. No.: B13000071
M. Wt: 222.28 g/mol
InChI Key: QWFLLYBCYADZSG-UHFFFAOYSA-N
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Description

Methyl 6-(tert-butylamino)-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butylamino group and a methyl group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(tert-butylamino)-5-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with tert-butylamine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(tert-butylamino)-5-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 6-(tert-butylamino)-5-methylnicotinate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butylamino)-5-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can enhance binding affinity and selectivity, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(tert-butylamino)-5-methylnicotinate: shares similarities with other nicotinates and tert-butylamino derivatives.

    Methyl 4-bromo-6-(tert-butyl)picolinate: Another compound with a tert-butyl group and similar reactivity.

    2,4-Dimethyl-6-tert-butylphenol: A compound with a tert-butyl group, used as an antioxidant.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

Methyl 6-(tert-butylamino)-5-methylnicotinate (MTBMN) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of MTBMN, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MTBMN is characterized by its unique molecular structure, which includes a methyl group, a tert-butylamino group, and a nicotinic acid derivative. The chemical formula is C14_{14}H20_{20}N2_2O2_2, and its molecular weight is approximately 252.33 g/mol.

PropertyValue
Molecular FormulaC14_{14}H20_{20}N2_2O2_2
Molecular Weight252.33 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Vasodilatory Effects

Research indicates that MTBMN exhibits significant vasodilatory activity, which may be beneficial in treating cardiovascular diseases. In vitro studies have demonstrated that MTBMN can induce relaxation of vascular smooth muscle cells, leading to increased blood flow and reduced blood pressure. This effect is primarily mediated through the activation of endothelial nitric oxide synthase (eNOS), which enhances nitric oxide (NO) production.

Antimicrobial Activity

MTBMN has also been assessed for its antimicrobial properties . Preliminary studies suggest that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens indicate that MTBMN could serve as a potential candidate for developing new antimicrobial agents.

Neuroprotective Properties

Emerging evidence suggests that MTBMN may have neuroprotective effects . In animal models of neurodegenerative diseases, administration of MTBMN has been shown to reduce neuronal apoptosis and inflammation, potentially through the modulation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).

The biological activities of MTBMN can be attributed to several mechanisms:

  • Nitric Oxide Pathway : The vasodilatory effects are primarily mediated through the enhancement of NO production, which relaxes vascular smooth muscle.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways within bacteria.
  • Neuroprotective Mechanisms : MTBMN's ability to modulate neurotrophic factors suggests a role in promoting neuronal survival and function.

Case Study 1: Vasodilatory Activity in Animal Models

In a study assessing the vasodilatory effects of MTBMN in rat models, researchers observed significant reductions in systolic blood pressure following administration. The study utilized various dosages and measured the resultant changes in vascular tone using plethysmography techniques. Results indicated a dose-dependent response, with higher doses yielding more pronounced effects.

Case Study 2: Antimicrobial Efficacy Against MRSA

A recent investigation focused on the antimicrobial efficacy of MTBMN against methicillin-resistant Staphylococcus aureus (MRSA). The study reported MIC values significantly lower than those for conventional antibiotics, suggesting that MTBMN could be developed as an alternative treatment option for resistant infections.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 6-(tert-butylamino)-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-8-6-9(11(15)16-5)7-13-10(8)14-12(2,3)4/h6-7H,1-5H3,(H,13,14)

InChI Key

QWFLLYBCYADZSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC(C)(C)C)C(=O)OC

Origin of Product

United States

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